Lipophilicity (XLogP3) Differentiation of 2-Benzoyl-Substituted Benzamide vs. 3-Chloro Analog
The 2‑benzoyl substituent on the benzamide ring of CAS 2034562‑96‑2 yields a computed XLogP3 of 2.6, compared to a lower XLogP3 of approximately 1.6–1.9 for the direct 3‑chloro analog (CAS 2034498‑83‑2) [1][2]. This ~0.7–1.0 log unit increase in lipophilicity is driven by the additional aromatic ring and ketone group, and represents a deliberate design feature for enhancing passive membrane permeability while retaining a TPSA of 78.8 Ų (well within the ≤140 Ų oral drug‑likeness threshold) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 2034498-83-2): XLogP3 ≈ 1.6–1.9 (estimated from structural analog data) [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.0 (2-benzoyl compound more lipophilic) |
| Conditions | Computed property using standard XLogP3 algorithm; values sourced from product data sheets and PubChem computed descriptors [1][2]. |
Why This Matters
Higher lipophilicity at equivalent TPSA can improve passive permeability and CNS penetration potential, making the 2‑benzoyl compound a distinct physicochemical tool for probing permeability‑dependent biological targets.
- [1] Kuujia.com. CAS No. 2034562-96-2 – Computed Properties: XLogP3 = 2.6; TPSA = 78.8 Ų. URL: https://www.kuujia.com/cas-2034562-96-2.html (accessed 2026-04-29). View Source
- [2] Kuujia.com. CAS No. 2034498-83-2 – 3-Chloro-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide. Product data sheet for physicochemical comparison. URL: https://www.kuujia.com/cas-2034498-83-2.html (accessed 2026-04-29). View Source
